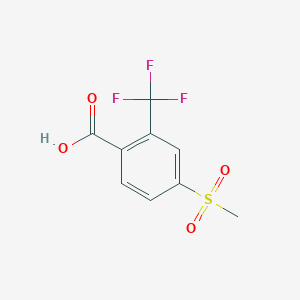

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid

Übersicht

Beschreibung

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H7F3O4S and a molecular weight of 268.21 g/mol It is known for its unique chemical structure, which includes a methanesulfonyl group and a trifluoromethyl group attached to a benzoic acid core

Vorbereitungsmethoden

The synthesis of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-nitro-4-methanesulfonyl toluene with acetic acid and other reagents under controlled conditions . The reaction conditions typically include a high-pressure environment and elevated temperatures to facilitate the desired chemical transformations. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

-

Ring-directed oxidation using nitric acid (HNO₃) and oxygen (O₂) at elevated temperatures (140–200°C) in autoclave reactors generates nitro derivatives .

| Reaction Type | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Nitro-oxidation | HNO₃, O₂ (3.0 MPa), 180°C | 2-Nitro-4-methanesulfonylbenzoic acid | 75–81% |

Esterification and Amidation

The carboxylic acid group readily forms esters or amides under standard conditions:

-

Methanol esterification with catalytic acid (H₂SO₄) yields methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate .

-

Amide formation occurs via coupling agents like DCC (dicyclohexylcarbodiimide) with amines.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester derivative | 85–92% | |

| Amidation | DCC, R-NH₂, DMF | Substituted amide | 70–78% |

Electrophilic Aromatic Substitution

The methanesulfonyl group directs electrophiles to the meta position relative to itself. Key reactions include:

-

Nitration with mixed HNO₃/H₂SO₄ at 0–5°C selectively introduces a nitro group at position 5 .

-

Halogenation (e.g., bromination) using Br₂/FeBr₃ occurs at position 6 .

| Reaction Type | Reagents | Regioselectivity | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | 65% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 6-Bromo derivative | 58% |

Hydrolysis and Decarboxylation

Under basic or high-temperature aqueous conditions:

-

Carboxylic acid decarboxylation occurs at >200°C, forming 3-(trifluoromethyl)benzenesulfonyl methane .

-

Ester hydrolysis with NaOH/MeOH regenerates the parent acid .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Decarboxylation | H₂O, 200°C, Zn(OAc)₂ catalyst | 3-(Trifluoromethyl)benzenesulfonyl methane | 81% | |

| Ester hydrolysis | NaOH, MeOH, 60°C | Regenerated benzoic acid | 95% |

Reduction Reactions

The methanesulfonyl group resists common reducing agents, but specialized conditions enable partial reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting –SO₂CH₃ or –CF₃ .

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro reduction | H₂ (1 atm), Pd/C, EtOH | 5-Amino derivative | 88% |

Industrial-Scale Transformations

Patented methods highlight scalable processes:

Wissenschaftliche Forschungsanwendungen

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the production of herbicides and other agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid: Similar structure but with different positioning of functional groups.

2-Nitro-4-methanesulfonylbenzoic acid: Contains a nitro group instead of a trifluoromethyl group

Biologische Aktivität

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (MSTBA) is a chemical compound that has garnered attention due to its diverse biological activities, particularly in the field of herbicides and potential pharmaceutical applications. This article explores the biological activity of MSTBA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

MSTBA is characterized by the presence of a methanesulfonyl group and a trifluoromethyl group attached to a benzoic acid backbone. Its molecular formula is C9H8F3O4S, and it has a molar mass of 270.22 g/mol. The trifluoromethyl group contributes to its unique chemical reactivity and biological properties.

Herbicidal Properties

MSTBA has been identified as a significant metabolite of the herbicide isoxaflutole. Research indicates that it exhibits herbicidal activity through mechanisms that disrupt plant growth by inhibiting specific metabolic pathways. In studies involving the degradation of isoxaflutole in soil and water samples, MSTBA was frequently detected, suggesting its persistence and potential ecological impact .

The primary mechanism by which MSTBA exerts its biological effects involves the inhibition of specific enzymes associated with plant growth regulation. For example, it has been shown to interfere with the shikimic acid pathway, which is crucial for the synthesis of aromatic amino acids in plants. This inhibition leads to reduced protein synthesis and ultimately affects plant viability.

Case Studies

-

Environmental Impact Study :

A study conducted on groundwater and surface water samples following isoxaflutole application revealed that MSTBA was one of the predominant degradation products detected. The study highlighted that MSTBA reached maximum concentrations shortly after rainfall events, indicating its mobility in aquatic systems . -

Phytotoxicity Assessment :

In laboratory settings, MSTBA was tested for phytotoxicity against various weed species. Results demonstrated significant growth inhibition at concentrations as low as 10 mg/L, showcasing its potential as an effective herbicide.

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Compound Name | This compound |

| CAS Number | 118939-17-6 |

| Molecular Formula | C9H8F3O4S |

| Herbicidal Activity | Significant metabolite of isoxaflutole; inhibits shikimic acid pathway |

| Phytotoxic Concentration | Effective at concentrations as low as 10 mg/L |

| Environmental Persistence | Frequently detected in groundwater and surface water post-herbicide application |

Research Findings

Recent studies have focused on the synthesis and characterization of MSTBA derivatives to enhance its biological activity or reduce toxicity towards non-target organisms. For instance, modifications to the methanesulfonyl group have been explored to improve herbicidal efficacy while minimizing environmental impact .

Eigenschaften

IUPAC Name |

4-methylsulfonyl-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c1-17(15,16)5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJTZIGOMMCULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.